Ethyl 3-ethynylbenzoate

Description

Properties

IUPAC Name |

ethyl 3-ethynylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-3-9-6-5-7-10(8-9)11(12)13-4-2/h1,5-8H,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZFWJVCPSJKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573864 | |

| Record name | Ethyl 3-ethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178742-95-5 | |

| Record name | Ethyl 3-ethynylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-ethynylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3-ethynylbenzoate chemical properties and structure

An In-Depth Technical Guide to Ethyl 3-ethynylbenzoate

Abstract

This compound is a bifunctional organic molecule of significant interest to the research and development sectors, particularly in medicinal chemistry and materials science. Its structure incorporates a terminal alkyne and an ethyl ester moiety attached to a benzene ring at the meta position. This unique arrangement provides two distinct points for chemical modification, making it a versatile building block for the synthesis of complex molecular architectures. The terminal alkyne is amenable to a host of powerful coupling reactions, most notably copper-catalyzed azide-alkyne cycloadditions ("Click Chemistry") and Sonogashira couplings, while the ester group can be readily hydrolyzed or derivatized. This guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, synthesis, and reactivity of this compound, intended for researchers, chemists, and drug development professionals.

Section 1: Physicochemical and Structural Properties

This compound is a derivative of benzoic acid characterized by the presence of an ethynyl group (-C≡CH) at the third position of the benzene ring and an ethyl ester group. This structure imparts a unique combination of reactivity and physical properties.

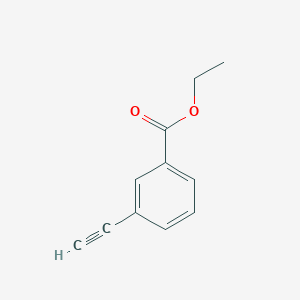

Figure 1: Chemical Structure of this compound

Figure 1: Chemical Structure of this compound

The key physicochemical data for this compound are summarized in the table below. It is important to note that while some data for the meta-isomer is well-documented, properties for the analogous para-isomer (CAS 10602-03-6) are often used as a reference point in literature.

| Property | Value | Reference |

| CAS Number | 774-95-8 | |

| Molecular Formula | C₁₁H₁₀O₂ | |

| Molecular Weight | 174.20 g/mol | |

| Appearance | Typically a solid or oil | |

| Boiling Point | ~257 °C at 760 mmHg (Predicted) | |

| Density | ~1.1 g/cm³ (Predicted) | |

| Solubility | Miscible with most organic solvents (e.g., DCM, EtOAc, THF); almost insoluble in water. | [1] |

Section 2: Spectroscopic Profile

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. The following data represent a predicted profile based on the analysis of its constituent functional groups and data from analogous structures.

¹H NMR Spectroscopy

In a deuterated chloroform (CDCl₃) solvent, the proton NMR spectrum is expected to show four distinct signals:

-

Aromatic Protons (4H): These protons will appear in the downfield region, typically between δ 7.40 and 8.20 ppm . Due to the meta-substitution pattern, they will exhibit complex splitting (multiplets). The proton situated between the two electron-withdrawing groups (C2) is expected to be the most deshielded.

-

Ethyl Ester Methylene Protons (-OCH₂CH₃, 2H): This signal will appear as a quartet around δ 4.40 ppm due to coupling with the adjacent methyl protons. Its downfield shift is characteristic of a methylene group attached to an oxygen atom.[2]

-

Acetylenic Proton (-C≡CH, 1H): The terminal alkyne proton is a key diagnostic signal, appearing as a sharp singlet around δ 3.10 ppm .

-

Ethyl Ester Methyl Protons (-OCH₂CH₃, 3H): This signal will be the most upfield, appearing as a triplet around δ 1.40 ppm due to coupling with the methylene protons.[2]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a carbon fingerprint of the molecule:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, with a characteristic peak around δ 165-167 ppm .[3]

-

Aromatic Carbons (6C): These carbons resonate in the δ 128-135 ppm range. The carbon attached to the ester group (C1) and the carbon attached to the alkyne (C3) will be quaternary and may show lower intensity.

-

Alkynyl Carbons (-C≡CH): The two sp-hybridized carbons of the alkyne group typically appear between δ 77 and 83 ppm .[4]

-

Ethyl Ester Methylene Carbon (-OCH₂CH₃): This carbon is found downfield around δ 61 ppm .[3]

-

Ethyl Ester Methyl Carbon (-OCH₂CH₃): The terminal methyl carbon gives a signal in the upfield region, around δ 14 ppm .[3]

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the key functional groups present:

-

Terminal Alkyne C-H Stretch (≡C-H): A sharp, strong absorption band appearing around 3300 cm⁻¹ .[5] This is a highly diagnostic peak for a terminal alkyne.

-

Alkyne C≡C Stretch (-C≡C-): A weak to medium, sharp absorption band in the range of 2100-2140 cm⁻¹ .[5]

-

Aromatic C-H Stretch (=C-H): Appears just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[6]

-

Ester Carbonyl Stretch (C=O): A very strong, sharp absorption band around 1720 cm⁻¹ . Conjugation with the aromatic ring slightly lowers the frequency compared to a saturated ester.[5]

-

Ester C-O Stretch (C-O): Two distinct bands are expected in the fingerprint region, typically around 1275 cm⁻¹ (asymmetric) and 1100 cm⁻¹ (symmetric).[6]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 174.07 , corresponding to the molecular weight of the compound.

Section 3: Synthesis and Experimental Protocol

The most reliable and widely adopted method for synthesizing this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Synthetic Rationale

The causality behind this choice of methodology rests on its high efficiency and functional group tolerance. The reaction proceeds under mild conditions, which preserves the sensitive ester functionality. The starting material, Ethyl 3-bromobenzoate, is commercially available and serves as an excellent substrate. To introduce the terminal alkyne, a protected acetylene equivalent, such as ethynyltrimethylsilane (TMSA), is often used first, followed by a straightforward deprotection step. This two-step sequence prevents the self-coupling of the terminal alkyne, a common side reaction.

Synthetic Workflow Diagram

Caption: Synthesis of this compound via Sonogashira coupling.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-((trimethylsilyl)ethynyl)benzoate

-

Inert Atmosphere Setup: To a flame-dried 100 mL Schlenk flask, add Ethyl 3-bromobenzoate (1.0 eq, e.g., 2.29 g, 10 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq, 210 mg, 0.3 mmol), and copper(I) iodide (0.06 eq, 114 mg, 0.6 mmol).

-

Solvent and Reagent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous tetrahydrofuran (THF, 30 mL) and triethylamine (Et₃N, 20 mL) via syringe.

-

Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq, 1.18 g, 12 mmol) dropwise to the stirred mixture at room temperature.

-

Reaction Execution: Heat the reaction mixture to 60 °C and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.

-

Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate, e.g., 98:2) to yield the silyl-protected product as a pale yellow oil.

Step 2: Synthesis of this compound (Deprotection)

-

Reaction Setup: Dissolve the purified Ethyl 3-((trimethylsilyl)ethynyl)benzoate (1.0 eq) in methanol (50 mL) in a round-bottom flask.

-

Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Reaction Execution: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x 30 mL).

-

Purification and Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to afford the final product, this compound.

Section 4: Chemical Reactivity

The utility of this compound as a synthetic intermediate stems from the orthogonal reactivity of its two primary functional groups.

Reactions of the Terminal Alkyne

The acidic proton and the π-system of the alkyne allow for several key transformations:

-

Sonogashira Coupling: The molecule itself can act as the alkyne component in a subsequent Sonogashira reaction with another aryl or vinyl halide to build more complex conjugated systems.

-

Azide-Alkyne Cycloaddition (Click Chemistry): It readily undergoes copper(I)-catalyzed reaction with organic azides to form 1,2,3-triazole rings, a cornerstone of bioorthogonal chemistry and drug discovery.

-

Metalation: The terminal proton can be deprotonated with a strong base (e.g., n-BuLi) to form an acetylide, which is a potent carbon nucleophile.

Reactions of the Ethyl Ester

The ester group offers another handle for modification:

-

Saponification: Base-catalyzed hydrolysis (e.g., with NaOH or KOH) will convert the ethyl ester to the corresponding 3-ethynylbenzoic acid, which can then be used in amide couplings or other carboxylic acid chemistry.

-

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl or aryl group.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (3-ethynylphenyl)methanol.

Reactivity Map

Caption: Key transformations of this compound.

Section 5: Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

Section 6: Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its dual functionality allows for sequential and orthogonal chemical modifications, enabling the efficient construction of a wide array of complex molecules. The robust synthetic protocols and predictable reactivity profile detailed in this guide underscore its importance for professionals in drug development, materials science, and chemical research.

Section 7: References

-

The Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]

-

Filo. (2025, March 24). The ¹³C NMR spectrum for ethyl benzoate contains these peaks... Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl benzoate. Retrieved from [Link]

-

T3DB. (n.d.). Ethyl benzoate (T3D4935). Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). ethyl 3-oxo-3-phenylpropanoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information - Transition metal-free oxidative esterification.... Retrieved from [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chem Help ASAP. (2023, August 31). interpretation of two sample infrared spectra [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Peak assignment in the FTIR spectrum of ethyl benzoate. Retrieved from [Link]

-

Stenutz. (n.d.). ethyl benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl m-toluate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 3-ethynylbenzoate

Foreword: The Utility of a Versatile Building Block

In the landscape of modern organic synthesis, the strategic incorporation of rigid, linear moieties is paramount for the rational design of functional molecules. Ethyl 3-ethynylbenzoate emerges as a particularly valuable synthon, offering a unique combination of functionalities: a readily modifiable ester, a reactive terminal alkyne, and a metasubstituted aromatic ring. This structure serves as a cornerstone in the construction of complex architectures, from conjugated polymers for materials science to intricate scaffolds in medicinal chemistry. This guide provides a comprehensive, field-proven perspective on the synthesis, purification, and detailed characterization of this compound, moving beyond a simple recitation of steps to elucidate the causality behind the chosen methodologies.

Part 1: The Synthetic Blueprint – A Palladium-Catalyzed Approach

The construction of the C(sp²)-C(sp) bond between the benzene ring and the ethynyl group is the synthetic crux. While several strategies exist for forming aryl alkynes, the Sonogashira cross-coupling reaction remains the gold standard for its efficiency, mild conditions, and broad functional group tolerance.[1][2]

The Sonogashira Coupling: A Mechanistic Rationale

The Sonogashira reaction is a powerful tool that forges a carbon-carbon bond between a terminal alkyne and an aryl halide.[1] Its efficacy stems from a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle.

-

Expertise in Action: The choice of a palladium(0) catalyst, often generated in situ, is critical. It undergoes oxidative addition with the aryl halide (e.g., ethyl 3-bromobenzoate), activating it for subsequent coupling.[3] Simultaneously, the copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This step is crucial as it increases the nucleophilicity of the alkyne, facilitating the key transmetalation step with the palladium(II) complex. Reductive elimination from the resulting palladium complex then yields the desired product and regenerates the active palladium(0) catalyst.[1][3]

The diagram below illustrates this dual-catalytic process.

Caption: The dual catalytic cycles of the Sonogashira reaction.

Field-Proven Protocol for Sonogashira Synthesis

This protocol details the coupling of Ethyl 3-bromobenzoate with Trimethylsilylacetylene (TMSA), followed by in situ deprotection. Using TMSA is a common and safer alternative to handling acetylene gas, providing a stable and easily measurable source of the ethynyl group.

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 3-bromobenzoate (1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and Copper(I) iodide (CuI, 0.04 eq).

-

Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio by volume. The amine serves as both the base and a solvent.

-

Alkyne Addition: Add Trimethylsilylacetylene (1.2 eq) dropwise via syringe at room temperature.

-

Reaction: Heat the mixture to 60-65 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.

-

Deprotection: Cool the reaction mixture to room temperature. Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) to cleave the trimethylsilyl protecting group. Stir for 1 hour at room temperature.

-

Workup and Isolation: Quench the reaction with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 95:5 to 90:10) to afford this compound as a pale yellow oil or solid.

Trustworthiness through Self-Validation: The choice of catalysts and reagents is designed for robustness. Pd(PPh₃)₂Cl₂ is a reliable, air-stable precatalyst.[3] CuI is essential for activating the alkyne.[1] The excess of TMSA and TBAF ensures the reaction proceeds to completion. The multi-step workup is critical for removing all catalytic residues and salts, ensuring a pure product for characterization.

Part 2: Structural Verification and Characterization

Rigorous characterization is non-negotiable to confirm the identity and purity of the synthesized compound. A combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural assignment.

Overall Workflow: From Synthesis to Analysis

The logical flow from starting materials to a fully characterized product is a critical aspect of synthetic chemistry.

Caption: The experimental workflow from synthesis to characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The expected ¹H and ¹³C NMR data for this compound are summarized below. Data for the closely related mthis compound confirms the assignments for the aromatic and alkynyl moieties.[4]

| Data Type | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| Assignments | δ 8.18 (t, J = 1.5 Hz, 1H, Ar-H) | δ 165.8 (C=O) |

| δ 8.05 (dt, J = 7.8, 1.4 Hz, 1H, Ar-H) | δ 136.0 (Ar-C) | |

| δ 7.68 (dt, J = 7.7, 1.4 Hz, 1H, Ar-H) | δ 132.5 (Ar-C) | |

| δ 7.42 (t, J = 7.8 Hz, 1H, Ar-H) | δ 131.5 (Ar-C) | |

| δ 4.41 (q, J = 7.1 Hz, 2H, -OCH₂CH₃) | δ 128.8 (Ar-C) | |

| δ 3.14 (s, 1H, -C≡C-H) | δ 122.5 (Ar-C) | |

| δ 1.41 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) | δ 82.5 (-C≡CH) | |

| δ 78.0 (-C≡CH) | ||

| δ 61.5 (-OCH₂) | ||

| δ 14.3 (-CH₃) |

-

¹H NMR Insights: The aromatic region displays four distinct signals characteristic of a 1,3-disubstituted benzene ring. The ethynyl proton appears as a sharp singlet around 3.14 ppm. The ethyl ester group is confirmed by the characteristic quartet for the methylene protons and the triplet for the methyl protons.

-

¹³C NMR Insights: The spectrum will show ten distinct signals, confirming the molecular symmetry. Key signals include the ester carbonyl carbon around 166 ppm, the two sp-hybridized alkyne carbons between 78-83 ppm, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Terminal Alkyne | ≡C-H Stretch | ~3300 (sharp, strong) |

| Alkyne | C≡C Stretch | ~2110 (weak to medium) |

| Ester Carbonyl | C=O Stretch | ~1720 (strong) |

| Ester C-O | C-O Stretch | ~1300-1100 (strong) |

| Aromatic Ring | C=C Stretch | ~1600, ~1480 |

| Aromatic C-H | C-H Stretch | >3000 |

| Aliphatic C-H | C-H Stretch | <3000 |

Causality in IR: The presence of a sharp peak at ~3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H bond.[5] The strong absorption around 1720 cm⁻¹ is characteristic of the carbonyl group in an aromatic ester.[6] The combination of these peaks provides strong evidence for the successful synthesis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

| Technique | Parameter | Expected Value (m/z) |

| Electron Ionization (EI-MS) | Molecular Ion [M]⁺ | 174.0681 (Exact Mass) |

| Major Fragment [M-OCH₂CH₃]⁺ | 129.0340 |

Fragmentation Logic: In EI-MS, the molecular ion at m/z 174 is expected. A common and diagnostic fragmentation pathway for ethyl esters is the loss of the ethoxy radical (-•OCH₂CH₃), leading to a prominent acylium ion peak at m/z 129.[7]

Conclusion

The synthesis and characterization of this compound are achieved through a robust and well-understood set of procedures. The Sonogashira coupling provides a reliable route to the core structure, while standard purification techniques yield a product of high purity. A multi-technique analytical approach, combining NMR, IR, and MS, allows for unequivocal structural confirmation. This guide serves as a testament to the principles of sound experimental design, where each step and analytical method is chosen for its specific and validated purpose, ensuring both the integrity of the product and the trustworthiness of the results.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- The Royal Society of Chemistry. (2014). Supporting Information for Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium.

-

ResearchGate. (n.d.). Synthesis of alkynes from non-alkyne sources. Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl 3,5-diethynylbenzoate (clipping group). Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Synthesis of Alkynes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of aryl allyl alkynes via reaction with allyl amine and aryl alkynoic acids through decarboxylation. Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Pratap, R., & Nâsıf, T. A. (2021). Synthesis of alkynes from non-alkyne sources. Organic & Biomolecular Chemistry, 19(7), 1465-1491. Retrieved from [Link]

-

Dike Moses Ekene. (n.d.). Lab work: ETHYL BENZOATE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Substituted alkyne synthesis by C-C coupling. Retrieved from [Link]

-

Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved from [Link]

-

J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the ethynyl phenothiazine monomer 3 by Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. Retrieved from [Link]

-

Mátravölgyi, B., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2906-2914. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting information for Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of ethyl ethanoate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethyl o-methylbenzoate. Retrieved from [Link]

-

mzCloud. (2015). Ethyl benzoate. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum for ethyl benzoate. Retrieved from [Link]

-

MassBank. (2008). ethyl benzoate. Retrieved from [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. 3-ETHYNYL-BENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. mzCloud – Ethyl benzoate [mzcloud.org]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl 3-ethynylbenzoate

Introduction: Defining the Molecule

Ethyl 3-ethynylbenzoate (CAS No. 178742-95-5) is a bifunctional organic molecule incorporating an ethyl ester and a terminal alkyne, tethered to a central benzene ring in a meta-substitution pattern.[1] This structural arrangement makes it a valuable building block in medicinal chemistry and materials science, particularly in applications involving Sonogashira coupling and other cross-coupling reactions where the ethynyl group serves as a reactive handle.[2]

Accurate and unambiguous structural confirmation is the bedrock of any research and development endeavor. In the context of drug discovery, an erroneous structural assignment can lead to the misinterpretation of biological activity, wasted resources, and significant delays. Therefore, a rigorous spectroscopic analysis is not merely a procedural step but a foundational pillar of scientific integrity.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound. As a Senior Application Scientist, my objective is not just to present the data, but to illuminate the rationale behind the expected spectral features and the experimental protocols designed to elicit them. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive and self-validating spectroscopic profile of the molecule.

Molecular Structure and Analytical Workflow

First, let's visualize the molecule at the center of our investigation and the logical flow of its characterization.

Caption: Chemical structure of this compound.

The characterization process follows a multi-technique approach to ensure all aspects of the molecular structure are confirmed. Each technique provides a unique and complementary piece of the structural puzzle.

Caption: Workflow for the spectroscopic characterization of this compound.

Proton (¹H) NMR Spectroscopy

Proton NMR provides the most direct insight into the hydrogen framework of a molecule. The chemical shift (δ) of each proton is governed by its local electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Data Summary: ¹H NMR

The following table outlines the predicted ¹H NMR data for this compound in a standard deuterated solvent like chloroform (CDCl₃).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | Singlet (s) | 1H | Ar-H (H-2) |

| ~8.00 | Doublet (d) | 1H | Ar-H (H-4) |

| ~7.65 | Doublet (d) | 1H | Ar-H (H-6) |

| ~7.45 | Triplet (t) | 1H | Ar-H (H-5) |

| ~4.40 | Quartet (q) | 2H | -O-CH₂-CH₃ |

| ~3.10 | Singlet (s) | 1H | -C≡C-H |

| ~1.41 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Expert Interpretation

-

The Ethyl Group: The signals for the ethyl ester are highly characteristic. The methylene protons (-O-CH₂ -) are adjacent to an electronegative oxygen atom, which deshields them, pushing their signal downfield to approximately 4.40 ppm.[3][4] They are split into a quartet by the three neighboring methyl protons. Conversely, the methyl protons (-CH₃ ) appear further upfield around 1.41 ppm and are split into a triplet by the two methylene protons.[3][4] This classic quartet-triplet pattern is a reliable indicator of an ethyl group attached to an electronegative atom.

-

The Aromatic Region: The four aromatic protons are all chemically distinct due to the meta-substitution pattern.

-

The proton at the 2-position (H-2), situated between the two electron-withdrawing substituents (ester and ethynyl), is expected to be the most deshielded and appear as a singlet (or a very narrow triplet) around 8.15 ppm.

-

The protons at H-4 and H-6 are ortho to one of the substituents and will appear as doublets.

-

The proton at H-5 will be a triplet, being coupled to both H-4 and H-6. The precise assignment requires more advanced 2D NMR techniques (like COSY), but this predicted pattern is a strong indicator of the 1,3-disubstitution.

-

-

The Acetylenic Proton: The terminal alkyne proton (-C≡C-H ) has a characteristic chemical shift around 3.10 ppm. While adjacent to a π-system, its chemical shift is significantly upfield compared to vinylic or aromatic protons due to the magnetic anisotropy of the carbon-carbon triple bond. This signal is typically a sharp singlet as long-range coupling is often not resolved.

Experimental Protocol: ¹H NMR Acquisition

This protocol ensures high-quality, reproducible data.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals overwhelming the analyte signals.

-

Internal Standard: Add a small amount (1-2 µL of a dilute solution) of tetramethylsilane (TMS) to the solution. TMS is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.

-

Transfer: Filter the resulting solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

-

Instrumentation: Place the NMR tube into the spectrometer's spinner and insert it into the magnet.

-

Acquisition: On a 400 MHz spectrometer, acquire the spectrum. Key parameters to set include a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio and a relaxation delay (e.g., 1-2 seconds) to ensure quantitative integration.

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and reference the TMS peak to 0.00 ppm. Integrate all signals to determine the relative proton counts.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon backbone of the molecule. In a standard proton-decoupled experiment, each unique carbon atom gives a single sharp peak, allowing for a direct count of non-equivalent carbons.

Data Summary: ¹³C NMR

| Chemical Shift (δ, ppm) | Assignment |

| ~165.5 | C =O (Ester) |

| ~136.0 | Ar-C (C-2) |

| ~134.5 | Ar-C (C-4) |

| ~131.0 | Ar-C (C-1) |

| ~129.5 | Ar-C (C-5) |

| ~129.0 | Ar-C (C-6) |

| ~123.0 | Ar-C (C-3) |

| ~82.5 | -C ≡C-H |

| ~78.0 | -C≡C -H |

| ~61.5 | -O-C H₂-CH₃ |

| ~14.2 | -O-CH₂-C H₃ |

Expert Interpretation

-

Carbonyl Carbon: The ester carbonyl carbon (C =O) is the most deshielded carbon in the molecule, appearing far downfield around 165.5 ppm.[5] Its position is highly characteristic and confirms the presence of the ester functional group.

-

Aromatic & Alkynyl Carbons: The sp²-hybridized aromatic carbons and sp-hybridized alkynyl carbons are found in the intermediate region of the spectrum.

-

The six aromatic carbons are expected to give six distinct signals, confirming the lack of symmetry in the ring. The carbon attached to the ester group (C-1) and the carbon attached to the ethynyl group (C-3) are quaternary and may show lower intensity.

-

The two alkynyl carbons will appear in the 70-85 ppm range. The substituted carbon (-C ≡CH) will be slightly further downfield than the terminal carbon (-C≡C H).

-

-

Aliphatic Carbons: The sp³-hybridized carbons of the ethyl group appear upfield. The methylene carbon (-O-C H₂-) is deshielded by the adjacent oxygen and appears around 61.5 ppm, while the terminal methyl carbon (-C H₃) is found furthest upfield at approximately 14.2 ppm.[5]

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to ¹H NMR, with a few key differences owing to the low natural abundance of the ¹³C isotope.

-

Sample Preparation: A more concentrated sample is often required. Use 20-50 mg of the compound in 0.6 mL of CDCl₃ in a 5 mm NMR tube.

-

Acquisition: A proton-decoupled experiment (e.g., zgpg30) is standard. This technique irradiates all protons, causing all carbon signals to collapse into sharp singlets and benefiting from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.

-

Key Parameters: A much larger number of scans (e.g., 1024 or more) and a wider spectral width are necessary compared to ¹H NMR. The relaxation delay is also a critical parameter for obtaining quantitative data, especially for quaternary carbons.

-

Processing: The processing steps (Fourier transform, phasing, referencing) are analogous to those for ¹H NMR. The CDCl₃ solvent signal (a triplet at ~77.16 ppm) is often used for referencing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Data Summary: IR

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Sharp, Med | ≡C-H Stretch (Alkyne) |

| ~3050 | Medium | =C-H Stretch (Aromatic) |

| ~2980 | Medium | C-H Stretch (Aliphatic -CH₂, -CH₃) |

| ~2110 | Sharp, Med | C≡C Stretch (Alkyne) |

| ~1720 | Strong | C=O Stretch (Conjugated Ester) |

| ~1600, ~1480 | Med-Weak | C=C Stretch (Aromatic Ring) |

| ~1280, ~1100 | Strong | C-O Stretch (Ester) |

Expert Interpretation

The IR spectrum provides a rapid and definitive checklist for the key functional groups in this compound.

-

The Alkyne Group: The presence of a terminal alkyne is confirmed by two highly characteristic peaks: a sharp, medium-intensity absorption around 3300 cm⁻¹ for the ≡C-H stretch and another sharp absorption around 2110 cm⁻¹ for the C≡C triple bond stretch. The latter is often of medium to weak intensity.

-

The Ester Group: The most prominent feature in the spectrum will be the very strong absorption band for the C=O stretch of the ester at approximately 1720 cm⁻¹.[6][7] Its position below 1735 cm⁻¹ is indicative of conjugation with the aromatic ring, which slightly weakens the double bond character.[6] Furthermore, two strong bands in the fingerprint region, typically around 1280 cm⁻¹ and 1100 cm⁻¹, are characteristic of the C-O stretching vibrations of the ester linkage.[6]

-

Aromatic and Aliphatic C-H: The spectrum will also feature C-H stretching vibrations just above 3000 cm⁻¹ for the aromatic protons and just below 3000 cm⁻¹ for the aliphatic ethyl group protons.[8]

Experimental Protocol: IR Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method for liquid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum in the open air. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 32 scans are co-added to produce a high-quality spectrum over the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through analysis of fragmentation patterns, further structural information. For this compound (C₁₁H₁₀O₂), the exact molecular weight is 174.0681 g/mol .

Data Summary: MS (Electron Ionization)

| m/z (mass-to-charge) | Proposed Fragment Ion |

| 174 | [M]⁺˙ (Molecular Ion) |

| 146 | [M - C₂H₄]⁺˙ (Loss of ethylene via McLafferty) |

| 145 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 129 | [M - OC₂H₅]⁺ (Loss of ethoxy radical) |

| 101 | [C₇H₅]⁺ (Ethynylphenyl cation) |

| 75 | [C₆H₃]⁺ |

Expert Interpretation

Under Electron Ionization (EI), the molecular ion ([M]⁺˙) is formed, and its m/z value confirms the molecular weight. The subsequent fragmentation provides a roadmap of the molecule's structure.

-

Molecular Ion: A peak at m/z = 174 is expected for the parent ion, confirming the molecular formula.

-

Ester Fragmentation: The ethyl ester group dictates several key fragmentation pathways.

-

Loss of an ethoxy radical (•OC₂H₅, 45 Da) to give the 3-ethynylbenzoyl cation at m/z 129. This is often a very prominent peak.

-

Loss of an ethyl radical (•C₂H₅, 29 Da) to give an ion at m/z 145.

-

A McLafferty rearrangement can lead to the loss of a neutral ethylene molecule (C₂H₄, 28 Da), resulting in a radical cation at m/z 146.

-

-

Aromatic Fragmentation: The 3-ethynylbenzoyl cation (m/z 129) can further lose carbon monoxide (CO, 28 Da) to produce the ethynylphenyl cation at m/z 101. Subsequent fragmentation of the aromatic ring can lead to smaller fragments like m/z 75.

Experimental Protocol: MS Acquisition (EI)

-

Sample Introduction: The sample is typically introduced via a direct insertion probe or, if volatile enough, via Gas Chromatography (GC-MS). For a pure liquid, direct infusion is straightforward.

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded by a beam of 70 eV electrons. This energy is standard for EI-MS as it produces reproducible fragmentation patterns and allows for library matching.

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

-

Detection: An electron multiplier detects the ions, and the signal is amplified.

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. This spectrum is then interpreted to confirm the molecular weight and deduce the structure from the fragmentation pattern.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. ¹H and ¹³C NMR define the carbon-hydrogen framework and connectivity. IR spectroscopy provides rapid confirmation of the critical alkyne and ester functional groups. Finally, mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation pathways. By integrating the data from these orthogonal techniques, we build a self-validating and unambiguous case for the structure and purity of the compound, an essential foundation for its application in research and development.

References

-

The Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry. [Online]. Available at: [Link]

-

Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. [Online]. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). [Online]. Available at: [Link]

-

Islam, S. M., et al. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. [Online]. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). [Online]. Available at: [Link]

-

Filo. (2025). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... [Online]. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl 3,5-diethynylbenzoate (clipping group). [Online]. Available at: [Link]

-

University of Calgary. (n.d.). CSD Solution #13. [Online]. Available at: [Link]

-

Doc Brown's Chemistry. (2025). Infrared spectrum of ethyl ethanoate. [Online]. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. [Online]. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Ethyl o-methylbenzoate. [Online]. Available at: [Link]

-

University of California, Los Angeles (UCLA). (n.d.). IR Spectroscopy Tutorial: Esters. [Online]. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Ethyl 3-nitrobenzoate. [Online]. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 3-amino-, ethyl ester. [Online]. Available at: [Link]

-

ResearchGate. (n.d.). IR spectrum for ethyl benzoate. [Online]. Available at: [Link]

Sources

- 1. 3-Ethynyl-benzoic acid ethyl ester 95% | CAS: 178742-95-5 | AChemBlock [achemblock.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical properties of Ethyl 3-ethynylbenzoate (melting point, boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-ethynylbenzoate (CAS No. 178742-95-5) is an aromatic ester that holds significant interest for researchers in medicinal chemistry and materials science. Its rigid, linear ethynyl group and the presence of an ester moiety make it a versatile building block for the synthesis of more complex molecules, including polymers and pharmacologically active compounds. A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the known physical characteristics of this compound, addresses the current gaps in publicly available data, and offers insights based on the properties of structurally related compounds.

Molecular Structure and Its Implications on Physical Properties

The molecular structure of this compound, C₁₁H₁₀O₂, dictates its physical behavior. The planar and rigid benzene ring, coupled with the linear ethynyl group, contributes to efficient molecular packing in the solid state. The ethyl ester group introduces a degree of polarity and potential for hydrogen bonding, which influences its solubility.

Caption: Molecular structure of this compound.

Summary of Physical Properties

The available data for this compound is summarized below. It is important to note that specific experimental values for melting and boiling points are not widely reported in publicly accessible literature.

| Property | Value/Description | Source(s) |

| CAS Number | 178742-95-5 | [1][2] |

| Molecular Formula | C₁₁H₁₀O₂ | [1][2] |

| Molecular Weight | 174.19 g/mol | [1][2] |

| Appearance | Yellow-brown powder; Yellow solid | [3] |

| Melting Point | Not explicitly reported. As a solid, it is expected to have a distinct melting point. | |

| Boiling Point | Not reported. Likely to be high and potentially decompose at atmospheric pressure. | |

| Solubility | Soluble in organic solvents such as acetone and chloroform. Described as having some water solubility at high concentrations, though quantitative data is unavailable. | [2] |

In-depth Analysis of Physical Properties

Melting Point

While an exact melting point for this compound is not documented in the reviewed sources, its description as a "yellow-brown powder" or "yellow solid" confirms its solid state at ambient temperature.[3] For context, the structurally related precursor, 3-Ethynylbenzoic acid, has a reported melting point of 164-171 °C.[2] Esterification can lower the melting point compared to the parent carboxylic acid due to the disruption of strong intermolecular hydrogen bonding between the carboxylic acid groups. Therefore, it is reasonable to hypothesize that the melting point of this compound is lower than that of 3-Ethynylbenzoic acid.

Boiling Point

A boiling point for this compound has not been reported. Given its molecular weight and aromatic nature, the boiling point is expected to be significantly above 200°C at atmospheric pressure. For comparison, the simpler analogue, Ethyl benzoate, has a boiling point of approximately 212 °C.[4][5] The addition of the ethynyl group would likely increase the boiling point due to increased molecular weight and van der Waals forces. However, it is also common for complex organic molecules to decompose at or before their atmospheric boiling point. Therefore, purification by distillation would likely require reduced pressure. For instance, the related compound Ethyl 3-bromobenzoate has a reported boiling point of 130-131 °C at 12 mmHg.[6]

Solubility

The solubility of a compound is a critical parameter for its use in synthesis and biological assays. This compound is reported to be soluble in organic solvents like acetone and chloroform.[2] This is consistent with its molecular structure, which contains a large, nonpolar aromatic ring and an ethyl group, alongside a polar ester functionality.

Its solubility in water is described as occurring at "high concentrations," which suggests some degree of aqueous solubility, likely facilitated by the ester group's ability to act as a hydrogen bond acceptor.[2] However, the hydrophobic nature of the benzene ring and the ethynyl group would limit extensive water solubility. For practical laboratory applications, it would be prudent to consider it sparingly soluble in water and readily soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran.

Experimental Protocols for Property Determination

For researchers requiring precise physical property data for this compound, the following standard experimental protocols are recommended.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure: The capillary tube is placed in the apparatus, and the temperature is increased at a steady rate (e.g., 2 °C/min) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Boiling Point Determination (Microscale Method)

Given the likelihood of a high boiling point, a microscale method under reduced pressure is advisable to prevent decomposition.

-

Apparatus: A small side-arm test tube, a capillary tube sealed at one end, a thermometer, and a vacuum source with a manometer are required.

-

Procedure: A small amount of this compound is placed in the test tube. The capillary tube is inverted and placed inside the test tube. The system is connected to a vacuum source, and the pressure is stabilized. The apparatus is then heated gently.

-

Observation: The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube.

Solubility Determination (Visual Method)

-

Solvent Selection: A range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane) should be selected.

-

Procedure: To a small, known volume of each solvent (e.g., 1 mL) in a test tube, a small, weighed amount of this compound (e.g., 10 mg) is added.

-

Observation: The mixture is agitated at a constant temperature. The solubility is observed and can be qualitatively described (e.g., soluble, sparingly soluble, insoluble). For quantitative analysis, the process is repeated with increasing amounts of the solute until saturation is reached.

Caption: Experimental workflow for determining the physical properties of this compound.

Conclusion

This compound is a valuable research chemical with physical properties that are not yet fully characterized in publicly available literature. It is a solid at room temperature and is soluble in common organic solvents. While precise melting and boiling points are yet to be reported, estimations based on structurally similar compounds can provide a useful preliminary guide for experimental work. The protocols outlined in this guide offer a pathway for researchers to determine these key physical parameters, thereby facilitating the broader application of this versatile compound in scientific research and development.

References

-

Biosynth. 3-Ethynylbenzoic acid ethyl ester | 178742-95-5.

-

ChemicalBook. 3-ETHYNYL-BENZOIC ACID METHYL ESTER | 10602-06-9.

-

ChemicalBook. 3-ETHYNYL-BENZOIC ACID METHYL ESTER Product Description.

-

Sigma-Aldrich. Ethyl 3-bromobenzoate 98% | 24398-88-7.

-

Sigma-Aldrich. 3-Ethynylbenzoic acid 95% | 10601-99-7.

-

Cheméo. Chemical Properties of Benzoic acid, 3-ethyloxy-, ethyl ester.

-

PubChem. Ethyl 4-ethynylbenzoate.

-

ChemicalBook. 3-ETHYNYL-BENZOIC ACID METHYL ESTER | 10602-06-9.

-

AChemBlock. 3-Ethynyl-benzoic acid ethyl ester 95% | CAS: 178742-95-5.

-

Cheméo. Chemical Properties of 3-Ethylbenzoic acid (CAS 619-20-5).

-

Wikipedia. Ethyl benzoate.

-

Sigma-Aldrich. 3-Ethynyl-benzoic acid ethyl ester.

-

Stenutz. ethyl benzoate.

-

PubChem. Ethyl m-toluate.

-

Tokyo Chemical Industry (India) Pvt. Ltd. Ethyl 4-Bromo-3-methylbenzoate | 160313-69-9.

-

T3DB. Ethyl benzoate (T3D4935).

-

ChemicalBook. Ethyl 3-methylbenzoate | 120-33-2.

Sources

- 1. AB295595 | CAS 178742-95-5 – abcr Gute Chemie [abcr.com]

- 2. biosynth.com [biosynth.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. researchgate.net [researchgate.net]

- 5. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6750-04-5 | Propargyl benzoate | Aryls | Ambeed.com [ambeed.com]

Ethyl 3-ethynylbenzoate: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Properties, and Applications of a Versatile Building Block in Modern Chemistry

Introduction

Ethyl 3-ethynylbenzoate is a bifunctional organic molecule of significant interest to the scientific community, particularly those engaged in medicinal chemistry, materials science, and synthetic organic chemistry. Its structure, incorporating both an ethyl ester and a terminal alkyne, offers two reactive handles for a diverse array of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, provides a detailed overview of this compound, from its fundamental properties to its synthesis and applications, with a focus on the practical insights and causal relationships that underpin its use in a laboratory setting.

Core Molecular Attributes

CAS Number: 178742-95-5[1]

Molecular Formula: C₁₁H₁₀O₂[1]

The structural uniqueness of this compound lies in the meta-substitution pattern of the benzene ring, which influences the electronic properties and steric accessibility of both the ester and the ethynyl groups. This arrangement is crucial for its reactivity and subsequent applications.

Physicochemical and Spectroscopic Data

A thorough understanding of a molecule's physicochemical and spectroscopic properties is paramount for its effective use in research. The following table summarizes the key data for this compound.

| Property | Value/Description |

| IUPAC Name | This compound |

| Molecular Weight | 174.19 g/mol |

| Appearance | Predicted: Colorless to pale yellow liquid or solid |

| SMILES | CCOC(=O)c1cccc(c1)C#C |

| Predicted ¹H NMR | Aromatic protons (m, 4H), Ethyl quartet (q, 2H), Acetylenic proton (s, 1H), Ethyl triplet (t, 3H) |

| Predicted ¹³C NMR | Carbonyl carbon, Aromatic carbons (multiple signals), Acetylenic carbons, Ethyl carbons |

| Key IR Absorptions | ~3300 cm⁻¹ (alkynyl C-H stretch), ~2100 cm⁻¹ (C≡C stretch), ~1720 cm⁻¹ (C=O ester stretch) |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 174, with characteristic fragmentation patterns of benzoate esters. |

Synthesis of this compound: A Step-by-Step Protocol

The most prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes.[2][3][4][5] A common and practical approach involves the use of a trimethylsilyl (TMS)-protected acetylene, which circumvents the potential for self-coupling of the terminal alkyne and often leads to cleaner reactions and higher yields. The synthesis can, therefore, be conceptualized as a two-step process: the Sonogashira coupling followed by the deprotection of the silyl group.

Step 1: Sonogashira Coupling of Ethyl 3-bromobenzoate with Ethynyltrimethylsilane

This initial step forms the carbon-carbon bond between the aromatic ring and the protected alkyne. The choice of ethyl 3-bromobenzoate as a starting material is strategic due to its commercial availability and appropriate reactivity in palladium-catalyzed cross-coupling reactions.

Caption: Sonogashira coupling workflow.

Experimental Protocol:

-

Reaction Setup: To a dry, inert-atmosphere flask, add ethyl 3-bromobenzoate (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).

-

Solvent and Reagents Addition: Add anhydrous, degassed solvent (e.g., a mixture of toluene and triethylamine).

-

Addition of Alkyne: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a suitable temperature (e.g., 70-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, filter to remove the catalyst, and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

The TMS group is a robust protecting group that can be selectively removed under mild conditions, typically using a fluoride source or a base.

Caption: TMS deprotection workflow.

Experimental Protocol:

-

Dissolution: Dissolve the purified ethyl 3-((trimethylsilyl)ethynyl)benzoate in a suitable solvent such as tetrahydrofuran (THF) or methanol.

-

Reagent Addition: Add a deprotecting agent. Common choices include tetrabutylammonium fluoride (TBAF) in THF or potassium carbonate in methanol.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is fully consumed.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be further purified by column chromatography if necessary.

Applications in Research and Drug Development

The terminal alkyne functionality of this compound makes it a highly valuable synthon for the construction of more complex molecules, particularly through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7][8][9][10]

Click Chemistry and the Synthesis of 1,2,3-Triazole Derivatives

The CuAAC reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[8] These five-membered heterocyclic rings are considered privileged structures in medicinal chemistry due to their favorable properties, including metabolic stability, ability to form hydrogen bonds, and a dipole moment that can facilitate binding to biological targets.[2][3][11][12]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Click Chemistry in Drug Discovery [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on Ethyl 3-ethynylbenzoate for Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 3-ethynylbenzoate is a bifunctional aromatic compound featuring both an ethyl ester and a terminal alkyne. This unique structural arrangement makes it a highly versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This guide provides an in-depth analysis of its discovery, historical context, synthesis, and key applications, with a focus on the underlying chemical principles and practical laboratory protocols.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern organic synthesis, molecules that possess multiple, orthogonally reactive functional groups are of paramount importance. This compound is a prime example of such a molecule. The presence of a terminal alkyne allows for a rich variety of transformations, including carbon-carbon bond formation through cross-coupling reactions, cycloadditions, and metal-catalyzed transformations. Simultaneously, the ethyl ester group provides a site for modification via hydrolysis, amidation, or reduction, and also influences the electronic properties of the aromatic ring. This guide will explore the journey of this compound from its conceptual synthesis to its current-day applications.

Historical Context and Discovery

The advent of this compound as a readily accessible synthetic intermediate is intrinsically linked to the development of palladium-catalyzed cross-coupling reactions. Specifically, the Sonogashira reaction, first reported in 1975 by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara, provided a robust and efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3][4] This reaction revolutionized the synthesis of substituted alkynes and paved the way for the preparation of compounds like this compound.

Prior to the widespread adoption of the Sonogashira reaction, the synthesis of such molecules was often cumbersome, involving multiple steps with potentially low overall yields. The Sonogashira coupling, with its mild reaction conditions and high functional group tolerance, made this compound and its analogs readily available to the broader scientific community, spurring their use in a multitude of research areas.[5]

Synthesis: The Sonogashira Coupling Approach

The most common and efficient method for the synthesis of this compound is the Sonogashira coupling of an ethyl 3-halobenzoate (typically the bromo or iodo derivative) with a suitable alkyne source. A common and effective strategy involves the use of a protected alkyne, such as (trimethylsilyl)acetylene, to prevent undesired side reactions like homocoupling. This is then followed by a deprotection step to yield the terminal alkyne.

Detailed Experimental Protocol

Reaction Scheme:

-

Sonogashira Coupling: Ethyl 3-bromobenzoate + (Trimethylsilyl)acetylene → Ethyl 3-((trimethylsilyl)ethynyl)benzoate

-

Deprotection: Ethyl 3-((trimethylsilyl)ethynyl)benzoate → this compound

Materials:

-

Ethyl 3-bromobenzoate

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Toluene or THF)

-

Deprotecting agent (e.g., Tetrabutylammonium fluoride (TBAF) or Potassium carbonate in methanol)

-

Standard workup and purification reagents (diethyl ether, saturated aqueous solutions of NH₄Cl, NaHCO₃, brine, anhydrous MgSO₄ or Na₂SO₄, silica gel, hexanes, ethyl acetate)

Experimental Workflow Diagram:

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure:

-

Coupling Reaction: In a flame-dried flask under an inert atmosphere, dissolve ethyl 3-bromobenzoate, bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (4-10 mol%) in anhydrous toluene and triethylamine.

-

Add (trimethylsilyl)acetylene (1.2-1.5 equivalents) dropwise to the stirred solution.

-

Heat the reaction mixture to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, filter through a pad of celite, and perform a standard aqueous workup. Extract the product with an organic solvent like diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude TMS-protected intermediate.

-

Deprotection: Dissolve the crude intermediate in THF and cool to 0 °C. Add a solution of TBAF (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

-

Perform an aqueous workup and extract the product.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Mechanistic Insights

The Sonogashira reaction proceeds through a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle.

Catalytic Cycle Diagram:

Caption: Simplified mechanism of the Sonogashira coupling.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide.

-

Formation of Copper Acetylide: The terminal alkyne is activated by the copper(I) salt in the presence of a base.

-

Transmetalation: The acetylide group is transferred from copper to the palladium complex.

-

Reductive Elimination: The final product is formed, and the Pd(0) catalyst is regenerated.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.19 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | ~257 °C at 760 mmHg[6] |

| ¹H NMR (CDCl₃, MHz) | δ ~8.1 (s, 1H), ~7.9 (d, 1H), ~7.6 (d, 1H), ~7.4 (t, 1H), 4.38 (q, 2H), 3.1 (s, 1H), 1.39 (t, 3H) |

| ¹³C NMR (CDCl₃, MHz) | δ ~165.8, 136.5, 133.0, 131.0, 128.8, 122.9, 82.5, 78.1, 61.3, 14.3 |

| IR (cm⁻¹) | ~3290 (≡C-H stretch), ~2110 (C≡C stretch), ~1720 (C=O stretch)[7] |

Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Applications in Research and Development

The utility of this compound is demonstrated by its widespread use in various fields of chemical research.

Medicinal Chemistry

The ethynyl group serves as a versatile handle for the synthesis of more complex molecules, including heterocycles, which are common motifs in pharmaceuticals. Furthermore, it is a key component in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is used for bioconjugation and drug discovery applications. It can also serve as an intermediate in the synthesis of various therapeutic agents.[8]

Materials Science

The rigid, linear nature of the ethynyl group makes this compound a valuable monomer for the creation of novel polymers with interesting electronic and photophysical properties. These materials have potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[9]

Organic Synthesis

As a bifunctional building block, this compound can undergo a wide array of chemical transformations at either the alkyne or the ester functional group. This allows for the stepwise and controlled construction of complex molecular architectures.

Conclusion

This compound has established itself as a cornerstone building block in modern organic synthesis. Its accessibility through robust synthetic methods like the Sonogashira coupling, combined with its versatile reactivity, ensures its continued importance in the development of new pharmaceuticals, advanced materials, and complex molecular systems. Future innovations in catalysis and synthetic methodology will undoubtedly expand the applications of this valuable compound even further.

References

- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron letters, 16(50), 4467-4470.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.

- A Half Century of the Sonogashira Reaction. (n.d.). Organic Reactions.

- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.

- The Sonogashira Coupling. (n.d.). Megan Shroder CHM 254.

-

Ethyl 4-ethynylbenzoate | C11H10O2 | CID 15540683 - PubChem. (n.d.). Retrieved from [Link].

- IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder.

- The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. (n.d.). Benchchem.

- 4-[2-(Trimethylsilyl)ethynyl]benzoates: Synthesis and evaluation for mesomorphic properties of some novel calamitic molecules | Request PDF. (2025, August 6).

- Ethyl 3-ethynylbenzo

-

Ethyl 3-((trimethylsilyl)ethynyl)benzoate | C14H18O2Si | CID 10729134 - PubChem. (n.d.). Retrieved from [Link].

- Methyl 3-((trimethylsilyl)ethynyl)

- Methyl 3-((triMethylsilyl)ethynyl)

Sources

- 1. byjus.com [byjus.com]

- 2. organicreactions.org [organicreactions.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. Sonogashira cross-coupling reaction | PPTX [slideshare.net]

- 6. Ethyl 4-ethynylbenzoate | CAS#:10602-03-6 | Chemsrc [chemsrc.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

Unlocking New Frontiers: A Technical Guide to the Research Potential of Ethyl 3-ethynylbenzoate

For Immediate Release

[City, State] – January 15, 2026 – In the ever-evolving landscape of chemical synthesis and material science, the strategic selection of molecular building blocks is paramount to innovation. Ethyl 3-ethynylbenzoate, a versatile aromatic alkyne, is emerging as a powerful scaffold for the development of novel pharmaceuticals, advanced polymers, and functional materials. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the untapped research potential of this compound, providing a roadmap for its application in cutting-edge scientific exploration.

Introduction: The Strategic Advantage of this compound

This compound is an organic compound featuring a benzene ring substituted with an ethynyl group (-C≡CH) and an ethyl ester group (-COOCH₂CH₃) at the meta position. This unique arrangement of a reactive terminal alkyne and an electron-withdrawing ester group on an aromatic core makes it a highly valuable and versatile building block in organic synthesis. The ethynyl group serves as a handle for a variety of powerful chemical transformations, while the benzoate moiety can be readily modified or incorporated into larger molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~275 °C (estimated) |

| Solubility | Soluble in most organic solvents |

Core Synthetic Methodologies: Harnessing the Reactivity of the Ethynyl Group

The terminal alkyne functionality of this compound is the cornerstone of its synthetic utility. Two key reactions, the Sonogashira coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), provide efficient and versatile pathways for carbon-carbon and carbon-heteroatom bond formation.

Sonogashira Coupling: Building Complex Aromatic Scaffolds

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1] This reaction is instrumental in the synthesis of substituted alkynes and has been widely employed in the creation of pharmaceuticals, natural products, and organic materials.[1]

Experimental Protocol: Typical Sonogashira Coupling of this compound with an Aryl Iodide

Materials:

-

This compound

-

Aryl iodide (e.g., iodobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 eq), this compound (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add the anhydrous solvent, followed by the amine base (2.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Diagram 1: Sonogashira Coupling of this compound

Caption: Sonogashira coupling reaction pathway.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Gateway to 1,2,3-Triazoles

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from alkynes and azides.[2] These triazole rings are not merely linkers but are often considered as pharmacophores due to their favorable properties, including metabolic stability and the ability to engage in hydrogen bonding and dipole-dipole interactions.[3]

Experimental Protocol: CuAAC Reaction of this compound with an Organic Azide

Materials:

-

This compound

-

Organic azide (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of t-butanol and water)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0 eq) in the solvent mixture.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, as indicated by a color change or TLC analysis.

-